![molecular formula C11H19N5O B5536909 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)
N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes, including condensation reactions and the exploration of various substituents to enhance biological activity. For instance, Barlow et al. (1991) describe the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, highlighting the complexity and variability in synthesizing such compounds (Barlow et al., 1991). Similarly, Craciun et al. (1998) discuss the synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones, demonstrating the intricate steps involved in creating pyrimidine derivatives (Craciun et al., 1998).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interactions and potential biological activity of compounds. Gangjee et al. (2009) present the X-ray crystal structure of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, providing insights into the molecular configurations that could inform the structure of N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide (Gangjee et al., 2009).
Chemical Reactions and Properties
The reactivity and chemical behavior of compounds like N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide can be inferred from studies on similar molecules. Prek et al. (2015) describe metal-free syntheses of trisubstituted pyridines, indicating potential pathways and reactions that our compound of interest might undergo (Prek et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are key to understanding the compound's behavior in various environments. While specific studies on N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide's physical properties are not directly available, analogous compounds' investigations offer a basis for prediction.
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, pH stability, and tautomerism, are essential for predicting the compound's interactions and stability. For example, the work by Craciun et al. (1999) on the structure of a similar pyrimidinone provides valuable insights into potential tautomeric forms and chemical behaviors (Craciun et al., 1999).
Scientific Research Applications
Antimicrobial Agent Synthesis
N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide and its derivatives show potential in the synthesis of antimicrobial agents. For instance, Hossan et al. (2012) synthesized various pyrimidinones, oxazinones, and derivatives as antimicrobial agents, starting from citrazinic acid, which demonstrated good antibacterial and antifungal activities (Hossan et al., 2012).
Opioid Kappa Agonists
Studies by Barlow et al. (1991) and Costello et al. (1991) involved synthesizing N-[2-(1-pyrrolidinyl)ethyl]acetamides, including those with a pyrimidinyl group, as opioid kappa agonists. These compounds showed promising biological evaluation and analgesic effects (Barlow et al., 1991), (Costello et al., 1991).
Anticancer Drug Synthesis
Research indicates the potential of this compound in synthesizing anticancer drugs. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which showed anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).
Corrosion Inhibition
Cruz et al. (2004) evaluated the electrochemical behavior of 1-(2-ethylamino)-2-methylimidazoline, a related compound, as a corrosion inhibitor in deaerated acid media. The study showed imidazoline as an efficient corrosion inhibitor, highlighting the potential of similar compounds in this application (Cruz et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-4-12-11-15-8(2)7-10(16-11)14-6-5-13-9(3)17/h7H,4-6H2,1-3H3,(H,13,17)(H2,12,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOHZYJCNRWSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NCCNC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)ethyl)acetamide |
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